molecular formula C10H14O2 B7821186 3-(tert-Butyl)benzene-1,2-diol CAS No. 27213-78-1

3-(tert-Butyl)benzene-1,2-diol

Cat. No. B7821186
Key on ui cas rn: 27213-78-1
M. Wt: 166.22 g/mol
InChI Key: JIGUICYYOYEXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367859B2

Procedure details

In a 75 ml sealed tube, a stirred suspension of trans,trans dimethyl muconate (10.0 g, 58.8 mmol), two equivalents of methyl acrylate (10.6 ml, 117.6 mmol), neutral Al2O3 (300 mg of Aldrich 199974, 3 mass percent), and tert-butyl catechol (25 mg, 0.2 mol percent) in diglyme (20 ml, 2.9 M) is heated to 150° C. for 24 hours. After cooling to room temperature, the reaction mixture is filtered, transferred to a flask, and concentrated (0.5 M). Pd/C catalyst is added (856 mg (0.3 mol percent) of Johnson-Matthey 5 percent Pd/C #6) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal T probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux for 27 hours whereby trimethyl trimellitate (46 percent over 2 steps) is formed. Some trimethyl cyclohexane-1,2,4-tricarboxylate is also produced.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
Al2O3
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])/[CH:2]=[CH:3]/[CH:4]=[CH:5]/[C:6]([O:8][CH3:9])=[O:7].[C:13]([O:17][CH3:18])(=[O:16])C=C.[C:19](C1C=CC=C(O)C=1O)(C)(C)[CH3:20]>COCCOCCOC>[CH:5]1([C:6]([O:8][CH3:9])=[O:7])[CH2:20][CH2:19][CH:2]([C:1]([O:11][CH3:12])=[O:10])[CH2:3][CH:4]1[C:13]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(\C=C\C=C\C(=O)OC)(=O)OC
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Al2O3
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
25 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(O)=CC=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 75 ml sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
transferred to a flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (0.5 M)
ADDITION
Type
ADDITION
Details
Pd/C catalyst is added (856 mg (0.3 mol percent) of Johnson-Matthey 5 percent Pd/C #6) at room temperature
CUSTOM
Type
CUSTOM
Details
The flask is equipped with a reflux condenser, fritted gas dispersion tube
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 27 hours whereby trimethyl trimellitate (46 percent over 2 steps)
Duration
27 h
CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
C1(C(CC(CC1)C(=O)OC)C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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